molecular formula C13H12NO+ B189504 Pyridinium, 3-benzoyl-1-methyl- CAS No. 38495-55-5

Pyridinium, 3-benzoyl-1-methyl-

Cat. No. B189504
CAS RN: 38495-55-5
M. Wt: 198.24 g/mol
InChI Key: QYRCSCQNZOBIFU-UHFFFAOYSA-N
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Description

Pyridinium, 3-benzoyl-1-methyl- is a structurally diverse pyridinium salt . These salts are quite familiar structures in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .


Synthesis Analysis

Pyridinium salts have been highlighted in terms of their synthetic routes . They have been synthesized by conventional routes such as the Schmidt reaction, the Tschitschibabin reaction, 1,5-dipolar cyclizations, and 1,3-dipolar cycloadditions of pyridinium ylides with electron-deficient alkynes or alkenes .


Molecular Structure Analysis

The molecular formula of Pyridinium, 3-benzoyl-1-methyl- is C13H12NO+. Its molecular weight is 198.24 g/mol. Pyridinium salts are structurally diverse and are quite familiar structures in many natural products and bioactive pharmaceuticals .


Chemical Reactions Analysis

Pyridinium salts have been highlighted in terms of their reactivity . They have been used in a wide range of research topics, including their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Safety And Hazards

The safety data sheet for Pyridine indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1-methylpyridin-1-ium-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12NO/c1-14-9-5-8-12(10-14)13(15)11-6-3-2-4-7-11/h2-10H,1H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRCSCQNZOBIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12NO+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328381
Record name Pyridinium, 3-benzoyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridinium, 3-benzoyl-1-methyl-

CAS RN

38495-55-5
Record name Pyridinium, 3-benzoyl-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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